Quetiapine Hydroxy Impurity-d8
CAS No.: 1246820-78-9
Cat. No.: VC0030383
Molecular Formula: C19H21N3OS
Molecular Weight: 347.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-78-9 |
|---|---|
| Molecular Formula | C19H21N3OS |
| Molecular Weight | 347.506 |
| IUPAC Name | 2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |
| Standard InChI | InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |
| Standard InChI Key | OFLMIXVKBNAUIB-PMCMNDOISA-N |
| SMILES | C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Chemical Properties and Structure
Structural Characteristics and Identifiers
Quetiapine Hydroxy Impurity-d8 maintains the core dibenzothiazepine structure of Quetiapine with specific modifications. The compound features eight deuterium atoms strategically positioned within its structure, primarily on the piperazine ring . The addition of a hydroxyl group distinguishes it from the parent Quetiapine molecule.
The compound is formally identified through several chemical descriptors:
The structural arrangement features a dibenzothiazepine core with an attached piperazine ring (containing deuterium labels) and a hydroxyethyl group . This specific configuration is critical for its application as a reference standard in analytical procedures.
Physical Properties
The physical characteristics of Quetiapine Hydroxy Impurity-d8 have been well-documented through analytical certification:
| Physical Property | Description |
|---|---|
| Physical State | Solid |
| Appearance | White Solid |
| Melting Point | >254°C (decomposition) |
| Solubility | Slightly soluble in methanol and water |
These physical properties are important considerations for analytical method development and storage conditions. The relatively high melting point with decomposition indicates good thermal stability within normal laboratory conditions .
Synthesis and Production Methods
Deuterium Labeling Process
The synthesis of Quetiapine Hydroxy Impurity-d8 involves a specialized process of deuterium incorporation into the Quetiapine structure. The primary approach involves:
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Initial synthesis of standard Quetiapine
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Reaction of Quetiapine hydride with deuterium gas
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Selective replacement of hydrogen atoms with deuterium, particularly in the piperazine ring
This synthesis requires precise control of reaction conditions to achieve the desired deuterium incorporation at specific positions while maintaining the core chemical structure.
Quality Control in Production
Production of Quetiapine Hydroxy Impurity-d8 necessitates rigorous quality control to ensure isotopic purity and chemical integrity. The manufacturing process typically employs high-performance liquid chromatography (HPLC) systems to monitor reaction progress and verify product purity.
Analytical certifications for commercial preparations demonstrate strict quality parameters:
| Quality Parameter | Typical Specification |
|---|---|
| Purity (HPLC) | 99.02% |
| Isotopic Purity | 99.2% |
| Identification Methods | 1H-NMR and Mass Spectrometry |
| Elemental Analysis | %C: 51.84, %H: 5.55, %N: 9.24 |
Analytical Applications
Reference Standard Applications
Pharmacological Relevance
Metabolic Studies
The deuterium-labeled compound facilitates metabolic studies by:
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Tracking specific metabolic pathways of Quetiapine
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Distinguishing between endogenous and exogenous compounds
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Identifying potential metabolites with biological activity
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Evaluating pharmacokinetic parameters with greater precision
These applications have contributed to the scientific literature on Quetiapine metabolism, as referenced in pharmacological studies (Grimm, S., et al.: British Journal of Clinical Pharmacology, 61, 58, 2006) .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C for long-term storage; 2-8°C acceptable for shorter periods |
| Atmosphere | Inert gas (to prevent oxidation) |
| Container | Tightly sealed to prevent moisture exposure |
| Light Exposure | Protected from light |
Understanding these stability parameters is essential for method development and ensuring the reliability of analytical results when using this compound as a reference standard.
| Format | Typical Quantities | Notes |
|---|---|---|
| Pure compound | 1 mg, 10 mg | For analytical reference |
| Dihydrochloride salt | Various | Enhanced stability |
| Custom packaging | As requested | For specific research needs |
The selection of an appropriate format depends on the specific analytical application and laboratory requirements .
Certification and Documentation
Commercial preparations of Quetiapine Hydroxy Impurity-d8 are typically accompanied by comprehensive documentation:
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Certificate of Analysis with batch-specific analytical results
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Structural confirmation data (NMR, mass spectrometry)
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Purity determination by multiple methods
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Stability information and recommended storage conditions
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Safety Data Sheet with handling precautions
This documentation is essential for quality assurance in analytical applications and regulatory compliance in pharmaceutical settings .
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